N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide
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Overview
Description
2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[221]heptane is a compound that belongs to the class of bicyclic hydrocarbons This compound is characterized by its unique bicyclo[221]heptane structure, which is a common motif in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclo[2.2.1]heptane core. This reaction can be catalyzed by organocatalysts under mild conditions, providing high enantioselectivity . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as acetylamino and the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential genotoxic effects on bacterial cells.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Mechanism of Action
The mechanism of action of 2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane involves its interaction with cellular components. It has been shown to cause DNA damage and oxidative stress in bacterial cells . The compound generates reactive oxygen species (ROS), which contribute to its genotoxic effects. The molecular targets include DNA and oxidative stress response regulons such as OxyR/S and SoxR/S .
Comparison with Similar Compounds
2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane can be compared with other bicyclo[2.2.1]heptane derivatives:
Camphor: A well-known bicyclic compound with applications in medicine and industry.
Sordarins: Bioactive natural products containing the bicyclo[2.2.1]heptane core.
α-Santalol and β-Santalol: Natural products with significant biological activities.
The uniqueness of 2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[22
Properties
CAS No. |
168777-66-0 |
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Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
N-(2-acetamido-1,5,5-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide |
InChI |
InChI=1S/C14H24N2O2/c1-9(17)15-14(16-10(2)18)7-11-6-13(14,5)8-12(11,3)4/h11H,6-8H2,1-5H3,(H,15,17)(H,16,18) |
InChI Key |
HGLJHXUNRADJON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CC2CC1(CC2(C)C)C)NC(=O)C |
Origin of Product |
United States |
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